molecular formula C17H20N6O2 B2655310 7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 299419-33-3

7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No. B2655310
CAS RN: 299419-33-3
M. Wt: 340.387
InChI Key: OSWQQKHGTFZUND-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BG-12 or dimethyl fumarate and has been the subject of extensive research in recent years.

Scientific Research Applications

properties

IUPAC Name

7-benzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-21-14-13(15(24)20-17(21)25)23(11-12-5-3-2-4-6-12)16(19-14)22-9-7-18-8-10-22/h2-6,18H,7-11H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWQQKHGTFZUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325062
Record name 7-benzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Benzyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

CAS RN

299419-33-3
Record name 7-benzyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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